1-(2-CHLOROBENZOYL)-3-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA
Overview
Description
1-(2-CHLOROBENZOYL)-3-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiourea group linked to a benzoxazole ring, which is further substituted with chlorobenzoyl and dichlorophenyl groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of 1-(2-CHLOROBENZOYL)-3-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzoyl chloride with 2,5-dichlorophenylamine to form an intermediate, which is then reacted with benzoxazole-5-thiol under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(2-CHLOROBENZOYL)-3-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: The chlorobenzoyl and dichlorophenyl groups can undergo nucleophilic substitution reactions, resulting in the formation of new derivatives.
Condensation: The thiourea group can participate in condensation reactions with aldehydes or ketones to form imines or other related compounds.
Scientific Research Applications
1-(2-CHLOROBENZOYL)-3-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-(2-CHLOROBENZOYL)-3-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by forming stable complexes. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The benzoxazole ring and thiourea group play crucial roles in the binding affinity and specificity of the compound .
Comparison with Similar Compounds
1-(2-CHLOROBENZOYL)-3-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA can be compared with similar compounds, such as:
1-(2-CHLOROBENZOYL)-2-(4-CHLOROBENZOYL)HYDRAZINE: This compound has a similar chlorobenzoyl group but differs in the presence of a hydrazine moiety instead of a thiourea group.
2-Chlorobenzoyl chloride: A precursor in the synthesis of various chlorobenzoyl derivatives, including the target compound.
2-Chlorobenzoic acid: A related compound with a simpler structure, used as an intermediate in organic synthesis.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-chloro-N-[[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12Cl3N3O2S/c22-11-5-7-16(24)14(9-11)20-26-17-10-12(6-8-18(17)29-20)25-21(30)27-19(28)13-3-1-2-4-15(13)23/h1-10H,(H2,25,27,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZIWHLMDGPSCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=CC(=C4)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12Cl3N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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